molecular formula C17H14N6O B2947546 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-05-4

3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2947546
CAS RN: 872591-05-4
M. Wt: 318.34
InChI Key: KPVJTPPMQOURJP-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a triazole ring fused with a pyrimidine ring, which can be functionalized with various groups to create a wide range of compounds .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]pyridines, has been reported . This involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as X-ray diffractometry . The structure is likely to be influenced by the specific functional groups attached to the triazolopyrimidine core .


Chemical Reactions Analysis

The chemical reactions of these compounds can vary depending on the specific functional groups present . For example, reactions with hydrazides and 2-chloropyridine have been reported for the synthesis of related compounds .

Scientific Research Applications

Anti-Gastric Cancer Applications

The compound has been studied for its potential anti-proliferative effects against gastric cancer. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the efficacy of triazolopyrimidine derivatives in combating gastric cancer cells . These studies help in understanding the molecular descriptors that contribute to the anti-cancer activity, which can be crucial for designing new drugs.

Drug Design and Development

The triazolopyrimidine scaffold serves as a template for designing novel inhibitors, particularly for enzymes implicated in cancer progression. The structure of the compound allows for modifications that can enhance its interaction with biological targets, leading to improved therapeutic agents .

Chemical Reaction Studies

Research has been conducted on the various reactions of triazolopyrimidine derivatives, including ring fission and dimerization processes. These studies provide insights into the chemical behavior of the compound under different conditions, which is valuable for synthetic chemistry applications .

Enzyme Inhibition

Triazolopyrimidine derivatives have been explored as inhibitors for enzymes like LSD1, which are involved in epigenetic regulation. The inhibition of such enzymes can lead to the suppression of cell migration, which is a key factor in the spread of cancer .

Quantitative Structure-Activity Relationship (QSAR) Modeling

The compound’s structure has been used in QSAR modeling to predict its biological activity. This involves the use of statistical methods to correlate the chemical structure with a well-defined process, such as the biological activity or reactivity .

Mechanism of Action

The mechanism of action of these compounds can depend on their specific structure and the target they interact with. Some triazolopyrimidines have been studied for their anti-cancer effects .

Future Directions

The future directions in the study of these compounds could include further exploration of their potential biological activities, as well as the development of new synthesis methods . The prediction of their anti-cancer effects using quantitative structure–activity relationship (QSAR) studies is one of the areas being explored .

properties

IUPAC Name

3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-12-5-4-7-14(9-12)23-16-15(20-21-23)17(24)22(11-19-16)10-13-6-2-3-8-18-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVJTPPMQOURJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=N4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321774
Record name 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one

CAS RN

872591-05-4
Record name 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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